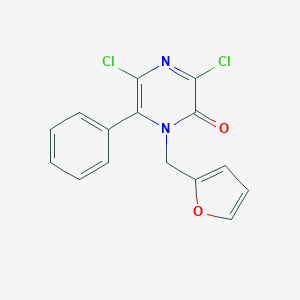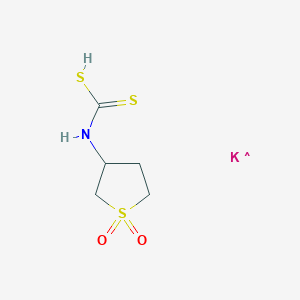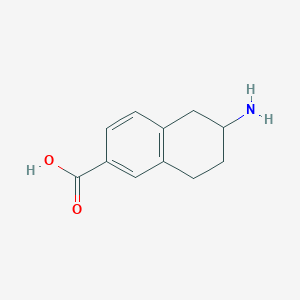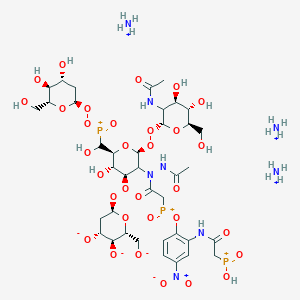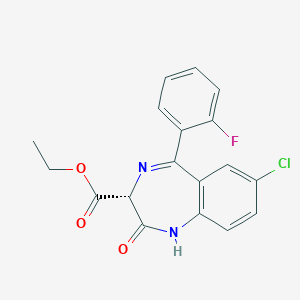
Ethyl loflazepate, (R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl loflazepate, (R)- is a chemical compound that belongs to the class of benzodiazepines. It is commonly used as an anxiolytic drug and has been found to be effective in treating anxiety disorders, insomnia, and other related conditions. Ethyl loflazepate, (R)- is a chiral molecule, which means that it has two enantiomers, (R)- and (S)-. In
Wirkmechanismus
Ethyl loflazepate, (R)- acts on the gamma-aminobutyric acid (GABA) receptor, which is an inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, which leads to an increase in the chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and a reduction in anxiety and sedation.
Biochemische Und Physiologische Effekte
Ethyl loflazepate, (R)- has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which leads to a reduction in anxiety and sedation. It also increases the levels of serotonin and norepinephrine, which are neurotransmitters that are involved in mood regulation and anxiety.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ethyl loflazepate, (R)- in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and has a high yield. However, one of the limitations is that it can be difficult to control the dosage and the effects can vary depending on the individual.
Zukünftige Richtungen
There are several future directions for research on Ethyl loflazepate, (R)-. One area of research is to explore its potential for treating other conditions, such as depression and post-traumatic stress disorder. Another area of research is to investigate the long-term effects of Ethyl loflazepate, (R)- on the brain and the body. Additionally, more research is needed to understand the optimal dosage and the potential for tolerance and withdrawal.
Conclusion:
In conclusion, Ethyl loflazepate, (R)- is a chiral benzodiazepine that has been extensively studied for its anxiolytic and sedative effects. Its mechanism of action involves enhancing the binding of GABA to the receptor, which leads to a decrease in neuronal excitability and a reduction in anxiety and sedation. Ethyl loflazepate, (R)- has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesemethoden
The synthesis of Ethyl loflazepate, (R)- involves the reaction of (R)-2-amino-5-chlorobenzophenone with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with sodium ethoxide to obtain Ethyl loflazepate, (R)-. The yield of this synthesis method is around 70%.
Wissenschaftliche Forschungsanwendungen
Ethyl loflazepate, (R)- has been extensively studied for its anxiolytic and sedative effects. It has been found to be effective in treating anxiety disorders, such as generalized anxiety disorder, panic disorder, and social anxiety disorder. It has also been used to treat insomnia and other related conditions.
Eigenschaften
CAS-Nummer |
158251-58-2 |
|---|---|
Produktname |
Ethyl loflazepate, (R)- |
Molekularformel |
C18H14ClFN2O3 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
ethyl (3R)-7-chloro-5-(2-fluorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C18H14ClFN2O3/c1-2-25-18(24)16-17(23)21-14-8-7-10(19)9-12(14)15(22-16)11-5-3-4-6-13(11)20/h3-9,16H,2H2,1H3,(H,21,23)/t16-/m1/s1 |
InChI-Schlüssel |
CUCHJCMWNFEYOM-MRXNPFEDSA-N |
Isomerische SMILES |
CCOC(=O)[C@H]1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Kanonische SMILES |
CCOC(=O)C1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F |
Synonyme |
1H-1,4-Benzodiazepine-3-carboxylic acid, 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-2-oxo-, ethyl ester, (R)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




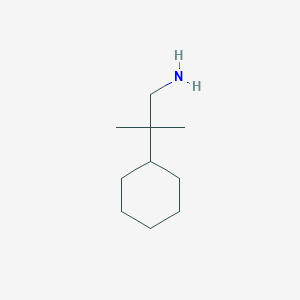
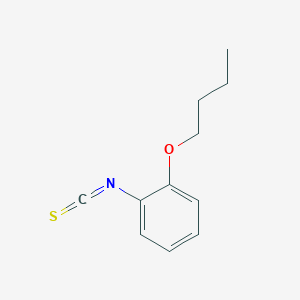
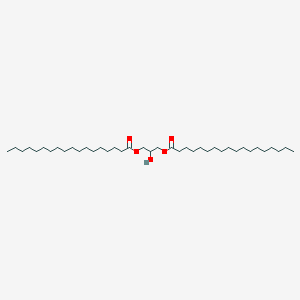
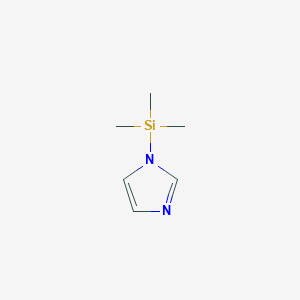
![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)
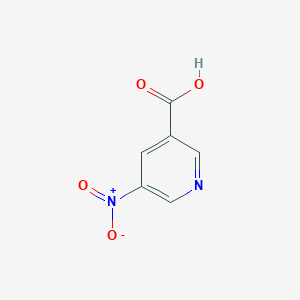
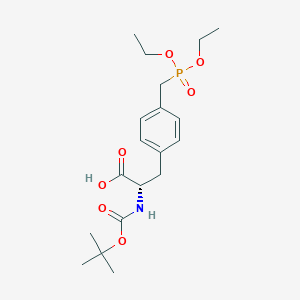
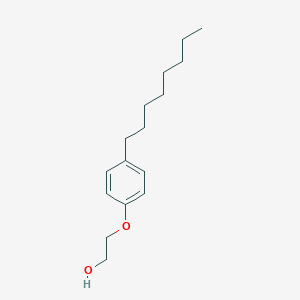
![N-[3-(2-Oxoethyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B120793.png)
